molecular formula C10H8O4 B1681571 Scopoletin CAS No. 92-61-5

Scopoletin

Cat. No.: B1681571
CAS No.: 92-61-5
M. Wt: 192.17 g/mol
InChI Key: RODXRVNMMDRFIK-UHFFFAOYSA-N
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Description

Scopoletin (7-hydroxy-6-methoxy-2H-chromen-2-one) is a coumarin derivative widely distributed in plants such as Erycibe obtusifolia, Artemisia annua, and Melia azedarach . It exhibits diverse biological activities, including acaricidal, antioxidant, anti-inflammatory, neuroprotective, and antifungal properties . Its mechanism of action involves modulation of Ca²⁺-ATPase in mites, inhibition of acetylcholinesterase (AChE), and interaction with nicotinic acetylcholine receptors (nAChRs) to enhance cognitive function . Despite its broad bioactivity, this compound’s efficacy is often lower than synthetic counterparts (e.g., pyridaben for acaricidal activity), prompting structural modifications to improve potency .

Chemical Reactions Analysis

Types of Reactions: Scopoletin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, methoxylated, and substituted derivatives of this compound .

Scientific Research Applications

Pharmacological Properties

Scopoletin exhibits a wide range of pharmacological activities, which can be categorized as follows:

  • Anti-inflammatory : this compound has been shown to suppress inflammation by inhibiting the activation of dendritic cells and reducing pro-inflammatory cytokines. In experimental autoimmune encephalomyelitis models, it significantly decreased disease severity and inflammation in the central nervous system .
  • Neuroprotective : Research indicates that this compound may protect against neurodegenerative diseases such as Alzheimer's. It has demonstrated antiamyloidogenic properties, inhibiting the formation of amyloid-beta fibrils and exhibiting dual anticholinesterase activity .
  • Antioxidant : this compound's antioxidant properties help mitigate oxidative stress, which is implicated in various chronic diseases. It has been shown to reduce cytotoxicity induced by hydrogen peroxide in cell cultures .
  • Anticancer : Studies suggest that this compound possesses anticancer properties, acting as a chemopreventive agent against several types of cancer through mechanisms involving apoptosis and inhibition of tumor growth .
  • Antimicrobial : this compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

Case Studies

  • Multiple Sclerosis Model :
    • A study investigated the effects of this compound on experimental autoimmune encephalomyelitis (a model for multiple sclerosis). The results indicated that this compound treatment led to significant improvements in clinical symptoms and reduced inflammation markers in treated mice .
  • Alzheimer's Disease :
    • In vitro studies evaluated this compound's neuroprotective effects against amyloid-beta toxicity. The compound inhibited amyloid-beta fibril formation and showed significant protective effects against neurotoxicity in neuronal cell lines .
  • Anxiety Disorders :
    • This compound was tested in a mouse model for anxiety induced by chronic inflammation. The findings revealed that this compound administration reduced anxiety-like behaviors and decreased levels of pro-inflammatory cytokines, suggesting its potential as an anxiolytic agent .

Pharmacokinetics

This compound exhibits rapid absorption and extensive metabolism, although it has low bioavailability due to poor solubility in aqueous media. Understanding its pharmacokinetic profile is crucial for optimizing its therapeutic applications .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings
Anti-inflammatoryReduces inflammation in autoimmune modelsAmeliorates symptoms in experimental autoimmune encephalomyelitis models
NeuroprotectiveProtects neuronal cells from oxidative stressInhibits amyloid-beta aggregation; reduces cytotoxicity in neuronal cultures
AnticancerInduces apoptosis and inhibits tumor growthExhibits anticancer properties across various cancer types
AntimicrobialEffective against multiple bacterial strainsDemonstrated antimicrobial activity in laboratory settings
AnxiolyticReduces anxiety-like behaviors in animal modelsDecreases pro-inflammatory cytokines linked to anxiety disorders

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iso-Scopoletin (6-Hydroxy-7-Methoxycoumarin)

  • Structural Difference : Positional isomerism (hydroxyl and methoxy groups swapped at C6 and C7) .
  • Bioactivity : While iso-scopoletin shares antioxidant properties, its MS² fragmentation profile and binding interactions differ, leading to lower antifungal and neuroprotective efficacy compared to scopoletin .
  • Distinction : this compound’s 7-hydroxy group enhances hydrogen bonding with target proteins (e.g., TcPMCA1 in mites), which is critical for acaricidal activity .

Umbelliferone (7-Hydroxycoumarin)

  • Structural Difference : Lacks the methoxy group at C6 present in this compound .
  • Bioactivity : Exhibits weaker antioxidant and antifungal effects. For example, this compound’s IC₅₀ against Candida tropicalis biofilms is 50 µg/mL , whereas umbelliferone requires higher concentrations for similar effects .

Coumarin (2H-1-Benzopyran-2-one)

  • Structural Difference: No hydroxyl or methoxy substituents .
  • Bioactivity : Coumarin shows moderate antibacterial activity (EC₅₀ = 2.67 mM) but lacks this compound’s neuroprotective and anticholinesterase effects .

Table 1: Structural Analogs and Key Bioactivity Differences

Compound Structural Features Key Bioactivities Efficacy vs. This compound
This compound 7-hydroxy-6-methoxycoumarin Acaricidal, AChE inhibition, neuroprotection, antifungal Reference
Iso-Scopoletin 6-hydroxy-7-methoxycoumarin Antioxidant, weak antifungal Lower
Umbelliferone 7-hydroxycoumarin Antioxidant, antimicrobial Lower
Coumarin 2H-1-benzopyran-2-one Antimicrobial, anti-inflammatory Lower

Comparison with Functional Analogs

Chalcones (Butein and Isoliquiritigenin)

  • Functional Overlap : Antioxidant and neuroprotective effects .
  • Key Differences :
    • This compound reduces ROS levels by 63.79% (DPPH assay) at 45 µg/mL, outperforming isoliquiritigenin in hydrogen peroxide scavenging .
    • Chalcones exhibit stronger anti-inflammatory activity but lack this compound’s acaricidal and AChE inhibitory properties .

Rutin and Isoquercetin

  • Antioxidant Activity :
    • This compound’s IC₅₀ in DPPH assay: 36.26 µM vs. rutin’s 9.89 µM .
    • This compound’s lower potency is attributed to fewer hydroxyl groups, limiting free radical scavenging .

Table 2: Functional Analogs and Activity Profiles

Compound/Class Key Bioactivity Efficacy (IC₅₀/LC₅₀) Advantage Over this compound
This compound AChE inhibition 5.34 µM (AChE) Multifunctional
Butein Neuroprotection 17.03 µM (ROS reduction) Higher antioxidant activity
Pyridaben Acaricidal 0.02 µg/mL Higher potency
Rutin Antioxidant 9.89 µM Stronger radical scavenging

Impact of Structural Modifications

  • Sulfonate Derivatives : Naphthalenesulfonate-substituted this compound (4j) shows 5× higher acaricidal activity than the parent compound due to enhanced steric interactions with TcPMCA1 .
  • Phenolic Ether Derivatives: Alkyl/aromatic substitutions improve electronegativity, increasing binding affinity to Ca²⁺-ATPase .

Biological Activity

Scopoletin , chemically known as 6-methoxy-7-hydroxycoumarin, is a naturally occurring coumarin found in various plants. It has garnered significant attention due to its diverse biological activities , including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This article delves into the pharmacological effects of this compound, supported by research findings, data tables, and case studies.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens. A study highlighted its effectiveness against Candida tropicalis, demonstrating a 68.2% inhibition of biofilm formation at its minimum inhibitory concentration (MIC) . This compound affects the fungal cell wall and plasma membrane sterols, showcasing potential for antifungal drug development.

Anticancer Properties

Research indicates that this compound can modulate multiple molecular pathways involved in cancer progression. It influences key signaling pathways such as AMPK, EGFR, MAPK/ERK, NF-κB, and PI3K/Akt/mTOR . In vitro studies have shown that this compound can induce apoptosis in cancer cells while reducing tumor growth in animal models.

Anti-inflammatory Effects

This compound has been documented to possess anti-inflammatory effects by regulating inflammatory cytokines like TNF-α and IL-6. Its activity in reducing inflammation is crucial for managing chronic diseases associated with inflammation .

Neuroprotective Effects

The compound demonstrates neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease. This compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative diseases .

Antioxidant Activity

As an antioxidant, this compound scavenges free radicals and reduces oxidative stress. This property contributes to its protective effects against various chronic diseases .

Pharmacokinetics and Toxicity

This compound has low bioavailability due to poor solubility in aqueous media; however, it is rapidly absorbed and extensively metabolized in the body . Toxicity studies indicate that this compound is non-toxic to most cell types tested, suggesting a favorable safety profile for therapeutic applications.

Data Table: Summary of Biological Activities

Biological Activity Mechanism/Effect References
AntimicrobialInhibits growth of fungi and bacteria
AnticancerInduces apoptosis; modulates signaling pathways
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveInhibits AChE; protects neuronal cells
AntioxidantScavenges free radicals

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of this compound against multidrug-resistant strains of C. tropicalis. Results showed significant inhibition of both planktonic and biofilm forms of the pathogen, indicating its potential as a therapeutic agent for candidiasis .

Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that this compound treatment led to increased apoptosis in various cancer cell lines. The compound was shown to activate caspase pathways, highlighting its role as a potential anticancer agent .

Study 3: Neuroprotective Mechanism

Research focused on this compound's ability to protect against oxidative stress-induced neuronal damage. The findings suggested that this compound can enhance neuronal survival through its antioxidant properties and modulation of inflammatory responses .

Q & A

Q. What analytical methods are recommended for quantifying scopoletin in plant extracts, and how do their sensitivities compare?

Methodological Answer:
this compound quantification requires precise chromatographic and spectroscopic techniques:

  • High-Performance Thin-Layer Chromatography (HPTLC): Used for rapid identification with mobile phases like Toluene:Ethyl Acetate:Methanol (5:4:1), yielding an Rf value of 0.53. Densitometric analysis at 366 nm confirms this compound content (e.g., 0.0076% in Evolvulus alsinoides) .
  • High-Performance Liquid Chromatography (HPLC): Provides higher resolution, with this compound yields up to 0.93% in Morinda citrifolia using Soxhlet extraction .
  • FTIR and NMR: Validate structural integrity by identifying hydroxyl (─OH) and methoxy (─OCH₃) functional groups .

Table 1: this compound Extraction Yields Across Plant Sources

Plant SpeciesMethodThis compound ContentReference
Morinda citrifoliaSoxhlet0.93%
Artemisia annuaColumn Chromatography0.3%
Evolvulus alsinoidesHPTLC0.0076%

Q. How does this compound exert anti-proliferative effects in cancer cells, and what experimental models validate this?

Methodological Answer:
this compound induces apoptosis and cell cycle arrest via dose-dependent mechanisms:

  • Prostate Cancer (LNCaP): At 65.1 µM IC₅₀, this compound increases sub-G0/G1 phase cells (apoptotic population) by 92% after 48 hours, validated via flow cytometry .
  • Airway Smooth Muscle Cells (ASMCs): Inhibits PDGF-BB-induced proliferation (20 µM reduces viability by 30%) using CCK-8 assays .
  • Experimental Design: Use ANOVA with Tukey’s post-hoc test (p < 0.05) for statistical rigor .

Q. What in silico strategies are effective for predicting this compound’s interaction with viral proteases like SARS-CoV-2 Mpro?

Methodological Answer:

  • Molecular Docking: AutoDock Vina 1.1.2 with SARS-CoV-2 Mpro (PDB ID: 6Y84) reveals a binding affinity of −6.9 kcal/mol, comparable to hydroxychloroquine. Visualize results with PyMOL .
  • Validation: Follow docking with in vitro protease inhibition assays (e.g., fluorescence-based enzymatic activity tests) .

Table 2: Key Parameters for this compound Docking Studies

ParameterValueReference
Target ProteinSARS-CoV-2 Mpro (6Y84)
Binding Affinity−6.9 kcal/mol
Control CompoundHydroxychloroquine

Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity thresholds across studies?

Methodological Answer:
Discrepancies arise from cell-type specificity and assay conditions:

  • Prostate Cancer vs. Neuropharmacology: IC₅₀ values range from 65.1 µM (LNCaP) to ≥450 µg/ml (neurotoxicity in cognitive models). Convert units for cross-study comparison (e.g., 450 µg/ml ≈ 2.3 mM, assuming MW 192.17 g/mol) .
  • Standardization: Use MTT/CCK-8 assays with controls (e.g., untreated cells and reference drugs) .

Q. What mechanisms underlie this compound’s modulation of NF-κB in autoimmune encephalomyelitis (EAE)?

Methodological Answer:

  • In Vivo Models: EAE mice treated with this compound show reduced CNS inflammation via downregulation of MHC II, CD80/86 on dendritic cells (DCs), and Th1/Th17 polarization .
  • Biochemical Assays: Measure NF-κB phosphorylation (Western blot) and cytokine levels (ELISA for TNF-α, IL-17) .

Q. How does this compound’s dual role in ROS scavenging and pro-oxidant effects influence experimental outcomes?

Methodological Answer:

  • ROS Scavenging: In Carr-induced edema, this compound upregulates SOD, CAT, and GPx, reducing MDA levels .
  • Pro-Oxidant Effects: At high concentrations, this compound may generate ROS, necessitating dose-response assays (e.g., DCFH-DA fluorescence) .

Experimental Workflow:

Induce oxidative stress (e.g., H₂O₂ treatment).

Quantify ROS via fluorometry.

Measure antioxidant enzyme activities spectrophotometrically .

Q. What are the best practices for isolating this compound from plant matrices with high purity?

Methodological Answer:

  • Extraction: Use Soxhlet (non-polar solvents) or supercritical CO₂ for thermolabile compounds .
  • Purification: Combine column chromatography (silica gel) with recrystallization (ethanol/water) for >95% purity .

Properties

IUPAC Name

7-hydroxy-6-methoxychromen-2-one
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InChI

InChI=1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RODXRVNMMDRFIK-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)O
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Molecular Formula

C10H8O4
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DSSTOX Substance ID

DTXSID0075368
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Molecular Weight

192.17 g/mol
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Physical Description

Solid; [Merck Index] Tan powder; [Acros Organics MSDS], Solid
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CAS No.

92-61-5
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Melting Point

204 °C
Record name Scopoletin
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Retrosynthesis Analysis

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